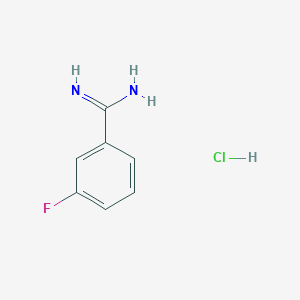

3-Fluorobenzamidine hydrochloride

Descripción general

Descripción

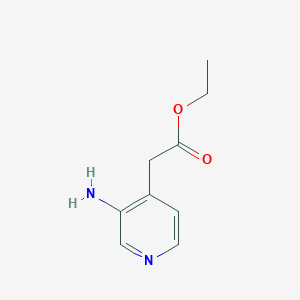

3-Fluorobenzamidine hydrochloride is a synthetic compound that has attracted widespread interest due to its unique physical and chemical properties. It has a molecular formula of C7H8ClFN2 and a molecular weight of 174.6 g/mol. It is also known by the synonyms 3-Fluorobenzenecarboximidamide hydrochloride and 3-Fluorobenzimidamide hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-Fluorobenzamidine hydrochloride consists of a benzene ring with an amine group and a fluorine atom attached to it . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

3-Fluorobenzamidine hydrochloride is a white solid . It has a molecular weight of 174.6 g/mol and a molecular formula of C7H8ClFN2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the literature.Aplicaciones Científicas De Investigación

Antiviral Research

3-Fluorobenzamidine hydrochloride: has been identified as a compound with potential antiviral properties. It binds to the capsid protein of viruses, which is crucial for the assembly and release of new virions. By inhibiting this process, it prevents the replication of viruses . This compound has shown affinity for the same site as several other antiviral drugs, making it a valuable subject for further antiviral research.

Proteomics

In the field of proteomics, 3-Fluorobenzamidine hydrochloride is used as a biochemical tool. It can help in understanding protein interactions and functions, especially in the context of viral proteins and their inhibitors . This compound’s ability to interact with proteins makes it a useful reagent for proteomic studies.

DNA Replication Studies

This compound has been shown to inhibit human DNA polymerase alpha and beta . These enzymes are essential for DNA replication in mammalian cells. Studying the inhibitory effects of 3-Fluorobenzamidine hydrochloride can provide insights into the mechanisms of DNA replication and its regulation.

Drug Discovery and Development

3-Fluorobenzamidine hydrochloride: is a lead compound in the drug discovery process. Its interaction with viral capsid proteins and human DNA polymerases makes it a starting point for the development of new therapeutic agents . Researchers can modify its structure to enhance its efficacy and reduce potential side effects.

Bioisosterism

The concept of bioisosterism involves the substitution of atoms within a molecule to alter its biological properties3-Fluorobenzamidine hydrochloride can be used to study bioisosterism, particularly in the context of developing antiviral agents with improved pharmacokinetic and pharmacodynamic profiles .

Viral Lifecycle Analysis

Understanding the lifecycle of viruses is crucial for developing effective antiviral strategies3-Fluorobenzamidine hydrochloride ’s ability to inhibit viral replication provides a means to study the various phases of the viral lifecycle, from entry to assembly and release .

Pharmacophore Modeling

Pharmacophore modeling involves identifying the structural features of a molecule necessary for its biological activity3-Fluorobenzamidine hydrochloride can serve as a model compound for pharmacophore studies, helping researchers to synthesize new compounds with similar or improved antiviral activities .

Hepatitis Research

Although 3-Fluorobenzamidine hydrochloride is not active against all viruses, its selective activity makes it an interesting compound for studying specific viral infections, such as hepatitis. It may provide insights into why certain compounds work against some viruses but not others .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Fluorobenzamidine hydrochloride primarily targets the capsid protein of viruses . The capsid protein plays a crucial role in the life cycle of a virus, being responsible for the assembly and release of new virions .

Mode of Action

The compound interacts with its target by binding to the capsid protein of the virus . This binding inhibits the assembly and release of new virions, thereby inhibiting viral replication . It has shown affinity for the same site as a number of other antiviral drugs .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluorobenzamidine hydrochloride is the viral replication pathway . By inhibiting the assembly and release of new virions, the compound disrupts the replication of the virus . Additionally, this drug has been shown to inhibit human DNA polymerase alpha and beta, which are required for DNA replication in mammalian cells .

Result of Action

The molecular and cellular effects of 3-Fluorobenzamidine hydrochloride’s action primarily involve the inhibition of viral replication . By binding to the capsid protein of the virus, the compound prevents the assembly and release of new virions . This disrupts the life cycle of the virus and inhibits its ability to infect new cells .

Propiedades

IUPAC Name |

3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQHILAOJSVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499001 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzamidine hydrochloride | |

CAS RN |

75207-72-6 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

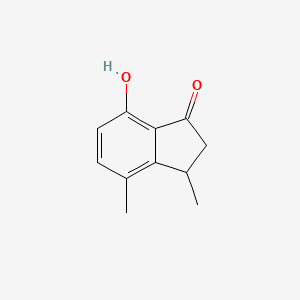

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)